molecular formula C10H9NO2 B13560861 3-Ethynyl-5-(methylamino)benzoic acid

3-Ethynyl-5-(methylamino)benzoic acid

Cat. No.: B13560861
M. Wt: 175.18 g/mol
InChI Key: NHWSCQIUVZLWHG-UHFFFAOYSA-N
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Description

3-Ethynyl-5-(methylamino)benzoic acid is an organic compound with the molecular formula C10H9NO2 It is a derivative of benzoic acid, featuring an ethynyl group at the 3-position and a methylamino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-5-(methylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Alkylation: The amino group is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Sonogashira Coupling: The ethynyl group is introduced via a Sonogashira coupling reaction, where the methylamino derivative is reacted with ethynyl bromide in the presence of a palladium catalyst and copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-(methylamino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

    Substitution: Bases like potassium carbonate (K2CO3) and methyl iodide (CH3I) are used for methylation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Methylated derivatives.

Scientific Research Applications

3-Ethynyl-5-(methylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-(methylamino)benzoic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 3-(Methylamino)benzoic acid

Comparison

3-Ethynyl-5-(methylamino)benzoic acid is unique due to the presence of both an ethynyl and a methylamino group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in organic synthesis and potential therapeutic uses.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-ethynyl-5-(methylamino)benzoic acid

InChI

InChI=1S/C10H9NO2/c1-3-7-4-8(10(12)13)6-9(5-7)11-2/h1,4-6,11H,2H3,(H,12,13)

InChI Key

NHWSCQIUVZLWHG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)C(=O)O)C#C

Origin of Product

United States

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